molecular formula C10H14OS B11721861 4-tert-Butoxybenzenethiol

4-tert-Butoxybenzenethiol

Cat. No.: B11721861
M. Wt: 182.28 g/mol
InChI Key: ARRIPSQGMHQZCZ-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzenethiol is an organic compound with the molecular formula C10H14OS. It is a derivative of benzenethiol, where the hydrogen atom on the thiol group is replaced by a tert-butoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxybenzenethiol typically involves the reaction of 4-tert-butylphenol with a thiolating agent. One common method is the reaction of 4-tert-butylphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield this compound. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxybenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiophenol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiophenol.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

4-tert-Butoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The tert-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenethiol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    4-tert-Butylphenol: Lacks the thiol group, making it less reactive in certain reactions.

    Benzenethiol: Lacks the tert-butoxy group, affecting its solubility and reactivity.

Uniqueness

4-tert-Butoxybenzenethiol is unique due to the presence of both the thiol and tert-butoxy groups. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzenethiol

InChI

InChI=1S/C10H14OS/c1-10(2,3)11-8-4-6-9(12)7-5-8/h4-7,12H,1-3H3

InChI Key

ARRIPSQGMHQZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)S

Origin of Product

United States

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